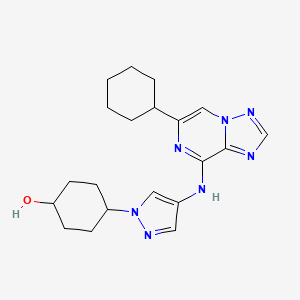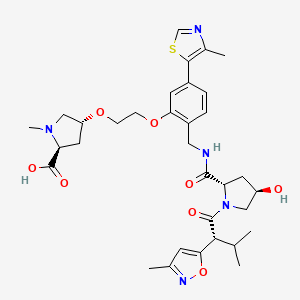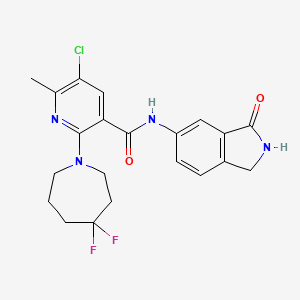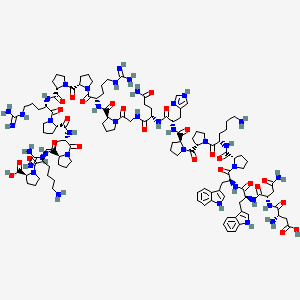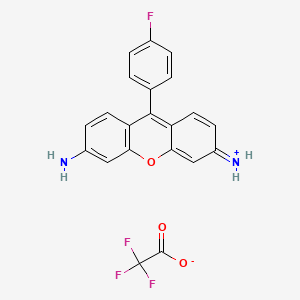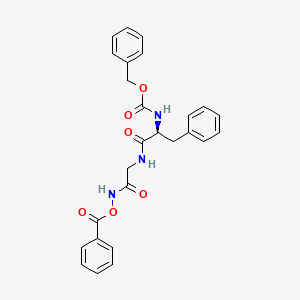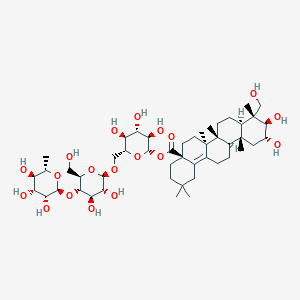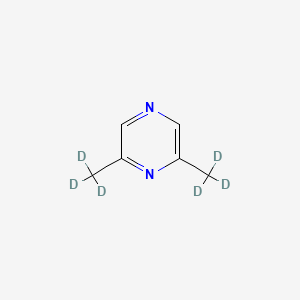
2,6-Dimethylpyrazine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylpyrazine-d6 is a deuterated form of 2,6-Dimethylpyrazine, a compound that belongs to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The deuterated version, this compound, is often used in scientific research as a stable isotope-labeled compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrazine-d6 typically involves the deuteration of 2,6-Dimethylpyrazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2,6-Dimethylpyrazine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, halogen, or hydroxyl groups .
科学的研究の応用
2,6-Dimethylpyrazine-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and as a flavoring agent in the food industry
作用機序
The mechanism of action of 2,6-Dimethylpyrazine-d6 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting their activity and the overall metabolic processes. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics .
類似化合物との比較
Similar Compounds
2,6-Dimethylpyrazine: The non-deuterated form, commonly used in flavoring and fragrance applications.
3,5-Dimethylpyrazine: Another isomer with similar chemical properties but different applications.
Tetramethylpyrazine: Known for its use in traditional medicine and as a flavoring agent
Uniqueness
2,6-Dimethylpyrazine-d6 is unique due to its deuterium labeling, which makes it valuable in research applications requiring stable isotopes. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .
特性
分子式 |
C6H8N2 |
|---|---|
分子量 |
114.18 g/mol |
IUPAC名 |
2,6-bis(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3/i1D3,2D3 |
InChIキー |
HJFZAYHYIWGLNL-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN=CC(=N1)C([2H])([2H])[2H] |
正規SMILES |
CC1=CN=CC(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


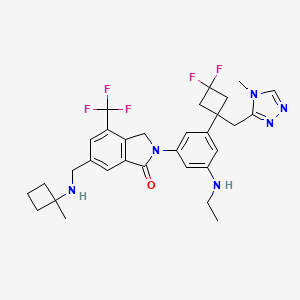

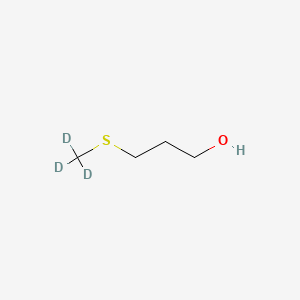
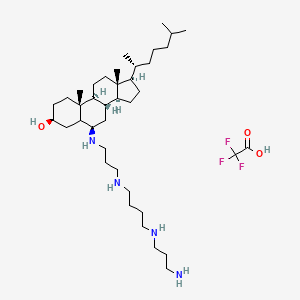
methyl phosphate](/img/structure/B12378501.png)
